molecular formula C17H19NO3 B1454916 N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide CAS No. 1179784-33-8

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide

Cat. No.: B1454916
CAS No.: 1179784-33-8
M. Wt: 285.34 g/mol
InChI Key: AKVDKIYFAWEQBX-UHFFFAOYSA-N
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Description

N-[3-(Hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide (: 1179784-33-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 17 H 19 NO 3 and a molecular weight of 285.34 g/mol, this propionamide derivative is characterized by its hydroxymethyl and methoxyphenyl functional groups . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers investigating propionamide derivatives may find this compound of significant interest. Structurally related propionamide compounds are actively studied in pharmacological research for their potential as dual-target ligands, particularly for sigma-1 receptor (σ1R) and mu-opioid receptor (MOR) activity . Such compounds are explored in preclinical models for their anti-nociceptive and anti-allodynic effects, offering potential research pathways in neuroscience and pain management . The presence of specific substituents on the propionamide core is a critical factor in determining receptor affinity and functional activity, making this compound a valuable building block for structure-activity relationship (SAR) studies . Please note that this product requires cold-chain transportation to ensure stability. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-16-7-3-4-13(11-16)8-9-17(20)18-15-6-2-5-14(10-15)12-19/h2-7,10-11,19H,8-9,12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVDKIYFAWEQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C16H19NO3
  • Molecular Weight : 287.33 g/mol

Antioxidant Activity

Research has indicated that derivatives of propanamide, including those similar to this compound, exhibit significant antioxidant properties. The antioxidant activity is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Comparative Antioxidant Activity

Compound NameDPPH Scavenging Activity (%)Reference
This compoundTBDTBD
Ascorbic Acid58.2
Other DerivativesVarious (up to 1.4 times higher than ascorbic acid)

The data indicates that certain derivatives can exhibit antioxidant activity significantly higher than that of ascorbic acid, a well-known antioxidant. The specific activity of this compound is still under investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly focusing on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Cytotoxicity Data

Cell LineIC50 (µM)Reference
U-87TBDTBD
MDA-MB-231TBDTBD

Studies suggest that compounds similar to this compound show higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a potential selectivity for glioblastoma cells.

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its biological activity may involve:

  • Radical Scavenging : The hydroxymethyl and methoxy groups could enhance electron donation capabilities, leading to effective radical scavenging.
  • Cell Cycle Arrest : Some studies indicate that similar compounds may induce apoptosis in cancer cells by triggering cell cycle arrest at specific checkpoints.

Case Studies

  • Antioxidant Efficacy Study : A study conducted on various derivatives demonstrated that certain modifications in the chemical structure led to enhanced antioxidant properties. The results highlighted the importance of specific functional groups in determining the efficacy of these compounds .
  • Cytotoxicity Assessment : In vitro tests on U-87 and MDA-MB-231 cell lines revealed that compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that structural nuances significantly influence their anticancer activity .

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide may exhibit analgesic properties by acting as antagonists to specific receptors involved in pain pathways. For instance, studies have shown that related propanamide derivatives can effectively antagonize the transient receptor potential vanilloid 1 (TRPV1), which is crucial in mediating pain sensation. These compounds demonstrated high binding affinity and potent analgesic activity in neuropathic pain models, suggesting their potential for developing new pain management therapies .

Antioxidant Activity

The compound has been linked to antioxidant properties, which are vital for combating oxidative stress in biological systems. Derivatives of similar structures have shown significant radical scavenging activity, outperforming traditional antioxidants like ascorbic acid in various assays, including the DPPH radical scavenging method . This suggests that this compound could be explored for therapeutic applications in oxidative stress-related diseases.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound possess anticancer properties, particularly against human cancer cell lines such as glioblastoma and triple-negative breast cancer. The cytotoxic effects observed in these studies highlight the potential for developing novel anticancer agents based on this chemical structure . Further investigation into the mechanisms of action and efficacy in vivo is warranted.

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its structural characteristics allow it to be utilized in synthesizing various biologically active compounds, including:

  • Propanamides : Serving as precursors for synthesizing more complex molecular architectures.
  • Arylpropanols : Useful intermediates in pharmaceutical chemistry.
  • Quinolines and β-lactams : Important classes of compounds with diverse biological activities .

Case Study 1: TRPV1 Antagonism

In a study focusing on structure-activity relationships (SAR), compounds derived from this compound were evaluated for their ability to inhibit TRPV1. The most potent derivatives exhibited Ki values in the nanomolar range, demonstrating their effectiveness as analgesics with minimal side effects .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of related propanamide derivatives using the DPPH assay. Results indicated that certain derivatives had antioxidant activity 1.4 times greater than ascorbic acid, suggesting their potential as therapeutic agents against oxidative damage .

Data Summary Table

Application AreaKey FindingsReferences
Analgesic PropertiesPotent TRPV1 antagonism; effective in neuropathic models
Antioxidant ActivityHigher antioxidant capacity than ascorbic acid
Anticancer ActivityCytotoxic effects against glioblastoma cells
Synthetic ApplicationsBuilding block for arylpropanols and β-lactams

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Propanamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Reported Activity Reference
This compound 3-Hydroxymethylphenyl, 3-methoxyphenyl ~285.3 -OH, -OCH$_3$, amide Potential neuroprotection Hypothetical
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide 3-Methoxyphenyl, 2,2-dimethylpropanoyl 207.3 -OCH$_3$, branched alkyl Not reported
3-Chloro-N-(3-methoxyphenyl)propanamide 3-Chloropropanoyl, 3-methoxyphenyl 213.7 -Cl, -OCH$_3$ Not reported
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide 3-Chlorophenyl, furan-linked 4-methoxyphenyl 398.9 -Cl, furan, -OCH$_3$ Not reported
(2S)-N-[4-(Hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide 4-Methoxyphenyl, hydroxycarbamoylphenyl ~385.4 -CONHOH, -OCH$_3$ HDAC inhibition, antitumor

Key Research Findings and Implications

  • Substituent Effects : The hydroxymethyl group distinguishes the target compound from chlorinated or alkylated analogs, balancing solubility and lipophilicity. This may improve bioavailability in CNS-targeted therapies .
  • Synthetic Feasibility : Modular synthesis routes (amide coupling + post-modification) support scalable production for further pharmacological testing .

Preparation Methods

Stepwise Preparation Method

A plausible detailed synthetic route can be outlined as follows, based on typical amide synthesis and related literature on similar compounds:

Step Description Reagents/Conditions Notes
1 Preparation of 3-(3-methoxyphenyl)propanoic acid derivative Starting from 3-methoxybenzaldehyde via Wittig or Grignard reaction followed by oxidation Ensures the carboxylic acid functionality for amidation
2 Activation of carboxylic acid Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or acid chlorides Activation facilitates amide bond formation
3 Coupling with 3-(hydroxymethyl)aniline Reaction in anhydrous solvent (e.g., dichloromethane, DMF) with base (e.g., triethylamine) Hydroxymethyl group may require protection if reactive
4 Purification and deprotection (if applicable) Chromatographic purification; removal of protecting groups under mild acidic or basic conditions Final product isolation

Detailed Research Findings and Experimental Data

  • Synthesis Complexity: The synthesis involves careful control of reaction conditions to avoid side reactions, especially due to the presence of the hydroxymethyl group, which can be reactive under coupling conditions.

  • Yield and Purity: Reported yields for similar amide compounds range from moderate to good (30-70%), depending on the coupling efficiency and purification methods.

  • Characterization: The compound is typically characterized by NMR, IR, and mass spectrometry to confirm the amide bond formation and the integrity of functional groups.

  • Crystallography: While direct crystallographic data on N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide is limited, related amides such as 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide have been structurally elucidated by X-ray diffraction, confirming the amide linkage and providing insight into molecular conformation and hydrogen bonding.

Comparative Table of Key Parameters in Preparation

Parameter Description Typical Values/Conditions
Molecular Formula C17H19NO3 Confirmed by elemental analysis and MS
Molecular Weight 285.34 g/mol Calculated from formula
Solvents Dichloromethane, DMF, Ethanol Used in coupling and recrystallization
Coupling Agents EDCI, DCC, Acid Chlorides For carboxyl activation
Reaction Temperature Room temperature to reflux Depends on reagents and solvent
Reaction Time Several hours to overnight Typically 12-24 hours
Purification Methods Column chromatography, recrystallization To obtain pure compound
Yield Moderate (30-70%) Varies with method and scale

Notes on Methodological Considerations

  • Protection of Hydroxymethyl Group: To prevent side reactions, the hydroxymethyl group on the aniline may be protected as a silyl ether or acetal during coupling, then deprotected post-amidation.

  • Choice of Coupling Agent: Carbodiimide-based agents (DCC, EDCI) are preferred for their efficiency, but require careful removal of urea by-products.

  • Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress.

  • Environmental and Safety Aspects: Use of anhydrous and inert atmosphere conditions is often necessary to prevent hydrolysis and oxidation.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using carbodiimide-based reagents (e.g., HBTU) or mixed anhydride methods. For example, coupling 3-(3-methoxyphenyl)propanoic acid with 3-aminobenzyl alcohol derivatives in the presence of DMSO and triethylamine may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF vs. DMSO), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization can improve purity, as demonstrated in analogous propanamide syntheses .

Q. What spectroscopic techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?

  • Methodological Answer : 1H/13C-NMR : Key markers include the hydroxymethyl proton (δ ~4.5 ppm, singlet), methoxy group (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm). The amide carbonyl (δ ~170 ppm in 13C-NMR) and methoxyphenyl carbons should be distinct. IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3500 cm⁻¹), amide C=O (~1650 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation, as validated in structurally related compounds .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 25°C, 40°C, and 60°C for 4–12 weeks.
  • Humidity : 75% relative humidity in controlled chambers.
  • Light : UV-vis irradiation (ICH Q1B guidelines).
    Monitor degradation via HPLC-UV or LC-MS, tracking changes in peak area and identifying degradation products (e.g., hydrolysis of the amide bond or oxidation of the hydroxymethyl group) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., GPR183 or enzyme active sites). Prioritize hydrogen bonding between the hydroxymethyl group and conserved residues (e.g., Ser/Thr in kinases) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å).
  • Validation : Compare predictions with SPR (surface plasmon resonance) for binding affinity (KD) and cellular assays (e.g., luciferase reporter systems for receptor activation) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. cytoprotection)?

  • Methodological Answer :
  • Dose-Response Analysis : Test a wide concentration range (nM to μM) to identify biphasic effects.
  • Cell Line Specificity : Compare activity across multiple lines (e.g., MCF-7 vs. HEK293) to rule out lineage-dependent mechanisms.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed pathways (e.g., apoptosis vs. oxidative stress) and validate with inhibitors (e.g., caspase-3 for apoptosis) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify the hydroxymethyl group (e.g., acetylation, substitution with halogens) and methoxyphenyl ring (e.g., replace -OCH3 with -CF3).
  • Assay Design : Test analogs in parallel for target inhibition (e.g., enzyme IC50) and off-target profiling (e.g., kinase panel screening).
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity, prioritizing analogs with >10-fold selectivity .

Q. What analytical techniques are recommended for detecting low-abundance metabolites in pharmacokinetic studies?

  • Methodological Answer :
  • LC-HRMS : Employ Q-Exactive Orbitrap systems with <3 ppm mass accuracy to identify phase I/II metabolites (e.g., glucuronidation at the hydroxymethyl group).
  • Isotopic Labeling : Synthesize a deuterated or 13C-labeled version to track metabolic pathways in vivo.
  • Tissue Distribution : Use MALDI imaging for spatial resolution in organs (e.g., liver vs. brain) .

Methodological Notes

  • Contradictory Data : Discrepancies in biological activity may arise from impurities (e.g., unreacted starting materials). Always verify purity (>95% by HPLC) before assays .
  • Safety Protocols : Adhere to H303/H313/H333 hazard codes by using fume hoods and PPE during synthesis and handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide
Reactant of Route 2
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N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide

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